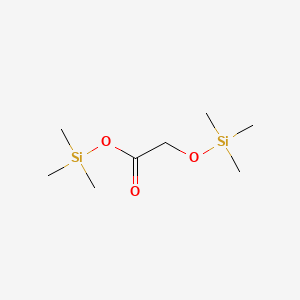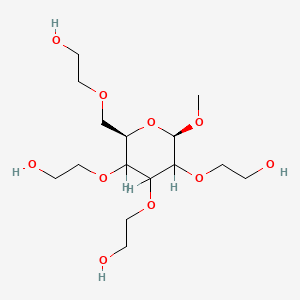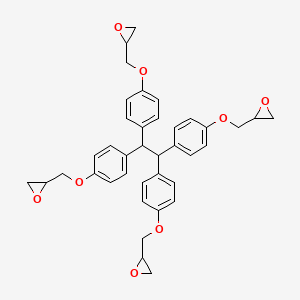
Trimethylsilyl acetate
Vue d'ensemble
Description
Trimethylsilyl acetate is an organosilicon compound with the molecular formula C5H12O2Si . It is a colorless liquid that is commonly used in organic synthesis as a silylating agent. The compound is characterized by the presence of a trimethylsilyl group bonded to an acetate group, which imparts unique chemical properties to the molecule.
Mécanisme D'action
Target of Action
Trimethylsilyl acetate is primarily used as a reagent in organic chemistry . Its primary targets are the hydroxyl groups found in certain non-volatile compounds such as alcohols, phenols, or carboxylic acids . By substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on these compounds, trimethylsiloxy groups are formed on the molecule .
Mode of Action
The interaction of this compound with its targets results in the formation of trimethylsiloxy groups . This process is known as trimethylsilylation . The trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the compounds it targets for trimethylsilylation . The downstream effects of this process include increased volatility of the compounds and their enhanced suitability for analysis by certain techniques .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the transformation of certain non-volatile compounds into more volatile derivatives . This is achieved through the process of trimethylsilylation, which results in the formation of trimethylsiloxy groups on the target molecules .
Analyse Biochimique
Biochemical Properties
It is known that trimethylsilyl groups, which are part of the Trimethylsilyl acetate molecule, are often used in organic chemistry to increase the volatility of non-volatile compounds, making them more amenable to analysis by gas chromatography or mass spectrometry . This suggests that this compound could interact with various biomolecules in a biochemical context, although specific enzymes, proteins, or other biomolecules it interacts with are not currently known.
Molecular Mechanism
It is known that trimethylsilyl groups can be used as temporary protecting groups during chemical synthesis , suggesting that this compound could potentially interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trimethylsilyl acetate can be synthesized through the reaction of trimethyl chlorosilane with sodium acetate in the presence of a solvent and a phase transfer catalyst. The reaction is typically carried out at temperatures ranging from 10 to 60 degrees Celsius, and the product is obtained by distillation at 106-108 degrees Celsius .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of efficient phase transfer catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Trimethylsilyl acetate undergoes various chemical reactions, including:
Substitution Reactions: It can react with alcohols, phenols, and carboxylic acids to form trimethylsiloxy derivatives.
Hydrolysis: The compound can hydrolyze to form acetic acid and trimethylsilanol.
Common Reagents and Conditions:
Substitution Reactions: Typically involve the use of bases such as sodium hydroxide or potassium carbonate.
Hydrolysis: Can be carried out using water or dilute acids.
Major Products Formed:
Trimethylsiloxy Derivatives: Formed from substitution reactions.
Acetic Acid and Trimethylsilanol: Formed from hydrolysis reactions.
Applications De Recherche Scientifique
Trimethylsilyl acetate has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
- Trimethylsilyl chloride
- Bis(trimethylsilyl)acetamide
- Trimethylsilyl trifluoromethanesulfonate
Comparison: Trimethylsilyl acetate is unique due to its combination of a trimethylsilyl group with an acetate group, which provides distinct reactivity and solubility properties. Unlike trimethylsilyl chloride, which is highly reactive and moisture-sensitive, this compound is more stable and easier to handle. Bis(trimethylsilyl)acetamide and trimethylsilyl trifluoromethanesulfonate are also used as silylating agents but differ in their specific applications and reactivity profiles .
Propriétés
IUPAC Name |
trimethylsilyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2Si/c1-5(6)7-8(2,3)4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUNJMXHQHHWQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883723 | |
| Record name | Silanol, 1,1,1-trimethyl-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2754-27-0, 13411-48-8 | |
| Record name | Trimethylsilyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2754-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylsilyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002754270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylsilyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013411488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylsilyl acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96780 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silanol, 1,1,1-trimethyl-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silanol, 1,1,1-trimethyl-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetoxytrimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.550 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Trimethylsilyl acetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXX47M44WG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and structure of trimethylsilyl acetate?
A1: this compound has the molecular formula C5H12O2Si and a molecular weight of 132.22 g/mol. Its structure consists of an acetate group (CH3COO-) bonded to a trimethylsilyl group ( (CH3)3Si-).
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers often utilize 1H NMR, 13C NMR, and 29Si NMR spectroscopy to analyze TMSOAc. For instance, 1H NMR analysis reveals distinct signals for the trimethylsilyl group and the acetate methyl group. [, , ]
Q3: Is this compound thermally stable?
A3: While generally stable, TMSOAc can undergo thermolysis at high temperatures. Studies using ultraviolet photoelectron spectroscopy have shown that it decomposes to a small extent at 800 °C, primarily yielding acetic acid. [] Another study investigated the gas-phase thermolysis using FT-IR. []
Q4: How is this compound used in organic synthesis?
A4: TMSOAc serves as a reagent for introducing acetyl or trimethylsilyl groups into molecules. It acts as an alternative to traditional acetylating agents like acetic anhydride. [, ]
Q5: Can you provide an example of this compound's use in a specific reaction?
A5: TMSOAc, in conjunction with sulfuryl chloride, facilitates the oxidative chlorination of sulfenyl derivatives to synthesize sulfinyl chlorides. [, ]
Q6: How does this compound enable the synthesis of β-keto acids and methyl ketones?
A6: The acylation of TMSOAc provides a synthetic pathway to β-keto acids, which are valuable intermediates in the preparation of ketones. [, ]
Q7: What role does this compound play in the preparation of α,β-unsaturated esters?
A7: TMSOAc is a crucial reagent in reactions with lithium enolates of α-trimethylsilyl esters. The reaction with aldehydes or ketones forms a β-oxidosilane intermediate, which readily eliminates to yield the desired α,β-unsaturated esters. [] Additionally, it can be utilized in a two-carbon homologation reaction of aldehydes to achieve this outcome. []
Q8: Are there any stereoselective applications of this compound in synthesis?
A8: Yes, TMSOAc plays a role in stereoselective synthesis. For example, the bromomagnesium enolate of this compound enables the highly stereoselective preparation of (E)-α,β-unsaturated esters. This reaction proceeds through an isolable β-hydroxy-α-silyl ester intermediate, which undergoes trans elimination in the presence of BF3OEt2 to yield the (E)-isomer. [] In another instance, a titanium tetrachloride (TiCl4) mediated alkenation reaction utilizes a TMSOAc derivative for the (Z)-selective alkenation of aldehydes. []
Q9: Can you elaborate on the use of this compound in glycosylation reactions?
A9: TMSOAc plays a role in achieving highly α-selective glycosylation. It has been successfully employed in a one-pot glycosylation procedure starting from glycosyl acetate, utilizing iodotrimethylsilane and phosphine oxide. This method effectively yields the corresponding disaccharides with high α-selectivity. []
Q10: Are there alternative reagents that can be used in place of this compound in some reactions?
A10: Yes, depending on the specific reaction, alternatives to TMSOAc might be viable. For example, in the context of silicon activation for nucleophilic additions, tetrabutylammonium salts like Bu4NOAc have shown promise as alternatives to TMSOAc. [, ]
Q11: Does this compound exhibit any catalytic properties?
A11: While not a catalyst itself, TMSOAc can be utilized in conjunction with catalysts. For instance, it is used with tunable Brønsted acidic ionic liquids (TBAILs) for O-acetylation and O-trimethylsilylation reactions. []
Q12: Are there any specific material compatibility concerns with this compound?
A13: TMSOAc is known to be base-sensitive. Proper storage under cool, dry conditions in tightly closed containers with adequate ventilation is recommended. []
Q13: Have there been any computational studies involving this compound?
A14: Yes, computational methods have been employed to study TMSOAc. For example, molecular orbital calculations have been performed to understand the electronic structure and bonding properties of the molecule. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Pentanamide, N-[5-[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]-4,4-dimethyl-3-oxo-](/img/structure/B1583724.png)









